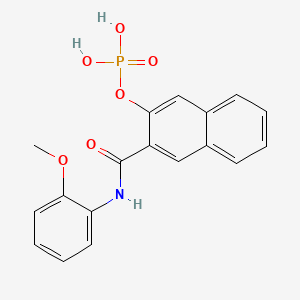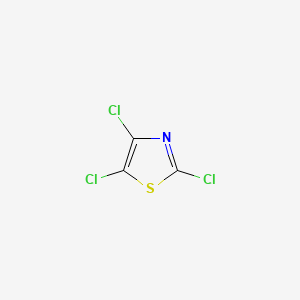
2-(4-ブロモフェニル)-4,5-ジヒドロ-1H-イミダゾール
概要
説明
2-(4-Bromophenyl)-4,5-dihydro-1H-imidazole is an organic compound with the molecular formula C9H9BrN2 This compound features a bromine atom attached to a phenyl ring, which is further connected to a dihydroimidazole ring
科学的研究の応用
Chemistry
2-(4-Bromophenyl)-4,5-dihydro-1H-imidazole is used as a building block in organic synthesis. Its bromine atom allows for further functionalization, making it valuable in the synthesis of more complex molecules.
Biology and Medicine
In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity against certain enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
-
Bromination of Phenylacetic Acid: : The synthesis of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole often begins with the bromination of phenylacetic acid. This reaction typically involves the use of bromine (Br2) and a catalyst such as iron (Fe) to facilitate the electrophilic aromatic substitution, resulting in 4-bromophenylacetic acid.
-
Formation of Imidazole Ring: : The next step involves the cyclization of 4-bromophenylacetic acid with ethylenediamine under acidic conditions. This reaction forms the imidazole ring, yielding 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is common in industrial settings.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
-
Oxidation and Reduction: : The imidazole ring can participate in oxidation and reduction reactions. For example, oxidation with hydrogen peroxide (H2O2) can yield imidazole N-oxides, while reduction with sodium borohydride (NaBH4) can reduce any carbonyl groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
作用機序
The mechanism by which 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole exerts its effects involves interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
2-Phenyl-4,5-dihydro-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and binding properties.
2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
2-(4-Fluorophenyl)-4,5-dihydro-1H-imidazole:
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole imparts unique reactivity and binding characteristics, making it distinct from its analogs. This uniqueness is leveraged in various applications, particularly in drug design and material science.
特性
IUPAC Name |
2-(4-bromophenyl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIZQBIGMUWVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395630 | |
| Record name | 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206535-83-3 | |
| Record name | 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-BROMOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2-Carboxybenzoyl)phenyl]butyric acid](/img/structure/B1608680.png)













